molecular formula C5H5F3OS B2796096 5-(Trifluoromethyl)thiolan-3-one CAS No. 51907-04-1

5-(Trifluoromethyl)thiolan-3-one

Cat. No.: B2796096
CAS No.: 51907-04-1
M. Wt: 170.15
InChI Key: SPDDPIMIZNZXDX-UHFFFAOYSA-N
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Description

The presence of the trifluoromethyl group (-CF₃) in its structure imparts distinct properties, making it valuable in pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)thiolan-3-one typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction proceeds through the formation of trifluoromethyl-substituted hydroxysulfides, which can then undergo further transformations . The reaction conditions often require the presence of a base and an appropriate solvent to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with optimizations to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)thiolan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, hydrazines, and hydroxylamines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various trifluoromethyl-containing heterocycles.

Scientific Research Applications

5-(Trifluoromethyl)thiolan-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for synthesizing trifluoromethylated N-heterocycles.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Its potential biological activities are being explored for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiolan-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biological membranes . This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Thietan-3-one
  • Tetrahydrothiophen-3-one
  • γ-Thiobutyrolactone
  • δ-Thiovalerolactone
  • Thiopyran-3-one
  • Thiopyran-4-one

Uniqueness

Compared to these similar compounds, 5-(Trifluoromethyl)thiolan-3-one stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and lipophilicity, making it more suitable for applications in pharmaceuticals and material science .

Properties

IUPAC Name

5-(trifluoromethyl)thiolan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3OS/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDDPIMIZNZXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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